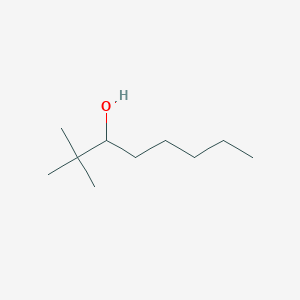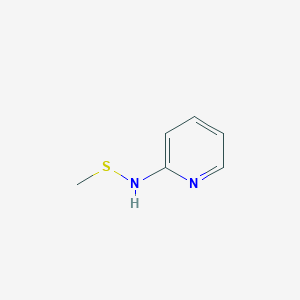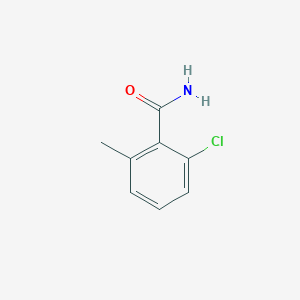![molecular formula C9H10N2O B034393 1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone CAS No. 111097-45-1](/img/structure/B34393.png)
1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their biological activities . The synthesis involved a series of reactions including cyclization, ring annulation, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone” consists of a pyrrolopyridine core with an ethanone group attached. The exact 3D structure can be determined using computational methods or experimental techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Cancer Therapy
The compound has shown potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .
Inhibition of Cell Proliferation
In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . This suggests that it could be used as a potential therapeutic agent in the treatment of breast cancer .
3. Inhibition of Cell Migration and Invasion The compound also significantly inhibited the migration and invasion of 4T1 cells . This indicates its potential use in preventing the metastasis of cancer cells .
Development of New Agrochemicals
Functionalization of 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) was studied to provide new compounds directing toward agrochemicals . This suggests that the compound could be used in the development of new agrochemicals .
Development of Functional Materials
The compound could also be used in the development of functional materials . This is based on the study of functionalization of 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) .
6. Preparation of Selective Cyclooxygenase-2 (COX-2) Inactivators The compound could be used as a reactant for the preparation of selective cyclooxygenase-2 (COX-2) inactivators . This suggests its potential use in the development of anti-inflammatory drugs .
Zukünftige Richtungen
The future directions for the study of “1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone” and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activities . Additionally, more detailed studies on their physical and chemical properties, as well as safety and hazards, would be beneficial .
Wirkmechanismus
Target of Action
The primary targets of the compound, also known as 1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
The compound interacts with its targets, the FGFRs, by inhibiting their activity . As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound can form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction results in changes in the FGFRs’ function, inhibiting their activity .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The compound’s action results in the inhibition of FGFR activity, which in turn inhibits cell proliferation and induces apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The compound’s low molecular weight could potentially influence its stability and efficacy in different environments.
Eigenschaften
IUPAC Name |
1-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(12)11-6-4-8-3-2-5-10-9(8)11/h2-3,5H,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHYTKTXXMFJFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)









